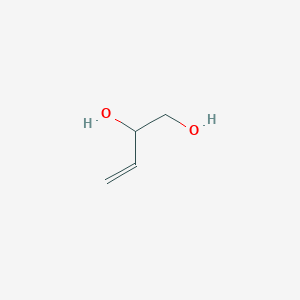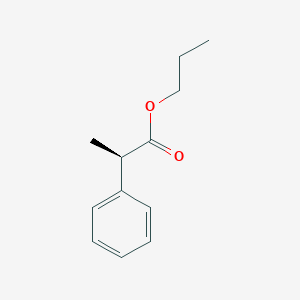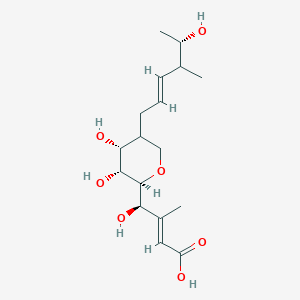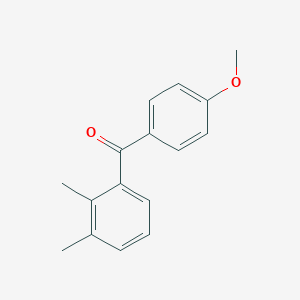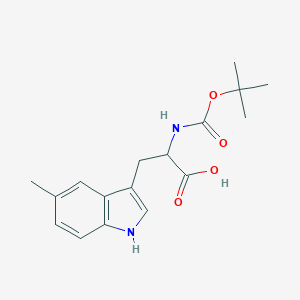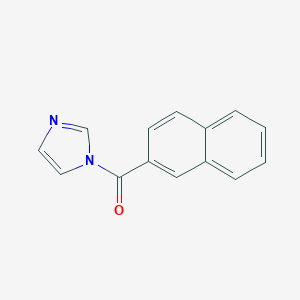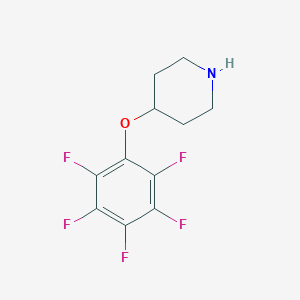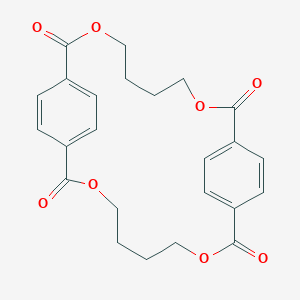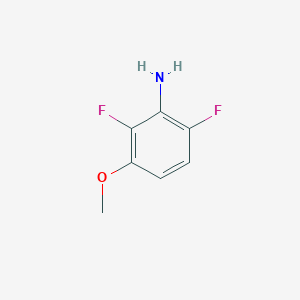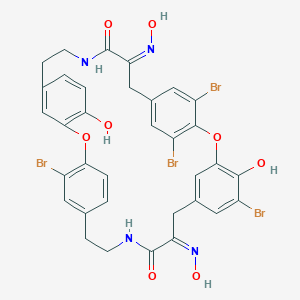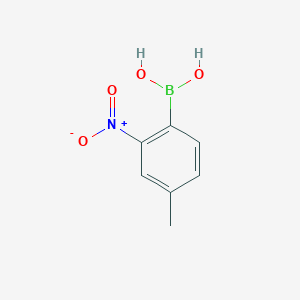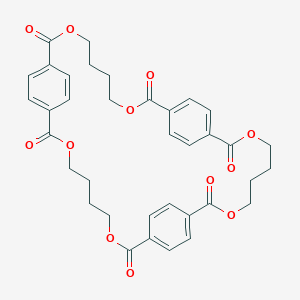![molecular formula C9H10F3N B138262 (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine CAS No. 127852-21-5](/img/structure/B138262.png)
(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine
Übersicht
Beschreibung
“(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine” is a chemical compound with the molecular formula C9H10F3N . It is also known by other names such as “(S)-1-(3-(trifluoromethyl)phenyl)ethanamine” and "(1S)-1-[3-(trifluoromethyl)phenyl]ethanamine" .
Synthesis Analysis
The synthesis of “(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine” can be achieved through the use of ω-Transaminase derived from Vitreoscilla stercoraria DSM 513 (VsTA). This enzyme was heterologously expressed in recombinant E. coli cells and applied to reduce 4′-(trifluoromethyl)acetophenone (TAP) to “(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine” ((S)-TPE), a pharmaceutical intermediate of chiral amine .Molecular Structure Analysis
The molecular structure of “(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine” is characterized by a phenyl ring substituted with a trifluoromethyl group and an ethylamine group . The InChI code for this compound is "1S/C9H10F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3" .Physical And Chemical Properties Analysis
“(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine” has a molecular weight of 189.18 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass of this compound is 189.07653381 g/mol .Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, closely related to (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine, demonstrated potential antidepressant activity. These derivatives were assessed in rodent models for their ability to inhibit both rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine and serotonin. Some analogues, including 1-[1-(3,4-dichlorophenyl)-2-(dimethylamino)ethyl]cyclohexanol and 1-[2-(dimethylamino)-1)-(4-methoxyphenyl)ethyl]cyclohexanol, showed acute effects in the rat pineal gland, suggesting a rapid onset of antidepressant activity (Yardley et al., 1990).
Vascular Actions of Calcimimetics
The calcimimetic (R)‐N‐(3‐(3‐(trifluoromethyl)phenyl)propyl)‐1‐(1‐napthyl)ethylamine hydrochloride, a variant of (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine, has been used to treat hyperparathyroidism. This study investigated its vascular actions, highlighting its role in modulating vascular tone through the activation of Ca2+‐sensing receptors (CaR) in perivascular nerves or endothelial cells (Thakore & Ho, 2011).
Molecular Conformation Studies
The molecular conformation and structure of 2-phenoxy ethylamine, which is structurally related to (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine, were studied using mass-selected resonant two-photon ionisation and ab initio calculations. This research provides insights into the hydrogen bonding, rigidity, and structural influence of bound water molecules on similar compounds (Macleod & Simons, 2004).
Monoamine Oxidase Inhibition
1-Phenylethylamine derivatives, closely related to (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine, have shown inhibitory activity on monoamine oxidase. This activity is enhanced by the presence of alkyloxy with or without additional alkyl or hydroxy substituents in the benzene ring. These compounds have potential applications in modulating neurotransmitter levels (McCoubrey, 1959).
Eigenschaften
IUPAC Name |
(1S)-1-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZXRBRYQGYVJY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427517 | |
| Record name | (1S)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine | |
CAS RN |
127852-21-5 | |
| Record name | (1S)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-[3-(Trifluoromethyl)phenyl]ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
